molecular formula C18H10ClFN2S B2758347 (2E)-2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile CAS No. 1993535-29-7

(2E)-2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile

Cat. No.: B2758347
CAS No.: 1993535-29-7
M. Wt: 340.8
InChI Key: WXJCMBWGZWJNHA-NTEUORMPSA-N
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Description

The compound (2E)-2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile is a synthetic organic molecule characterized by the presence of a thiazole ring, a chlorophenyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Substitution Reactions:

    Acryloylation: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between the thiazole derivative and a suitable aldehyde in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Pharmacology: The compound’s structure suggests potential activity as an antimicrobial or anticancer agent. Research is ongoing to explore its efficacy and mechanism of action in these areas.

    Biochemical Probes: It can be used as a probe to study enzyme interactions and receptor binding due to its distinct functional groups.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests or weeds.

    Polymer Science: Incorporation into polymers to enhance their mechanical or thermal properties.

Mechanism of Action

The mechanism by which (2E)-2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and the aromatic substituents play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile
  • (2E)-2-[5-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile
  • (2E)-2-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile

Uniqueness

The unique combination of the 4-chlorophenyl and 4-fluorophenyl groups in (2E)-2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile provides distinct electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

(E)-2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClFN2S/c19-15-5-3-13(4-6-15)17-11-22-18(23-17)14(10-21)9-12-1-7-16(20)8-2-12/h1-9,11H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJCMBWGZWJNHA-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=NC=C(S2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C2=NC=C(S2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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